4-Benzylnicotinonitrile

Description

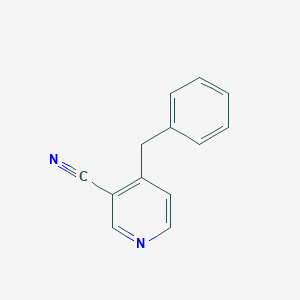

4-Benzylnicotinonitrile is a nitrile-containing heterocyclic compound derived from pyridine. Its structure is characterized by a benzyl group at the 4-position of the pyridine ring and a nitrile substituent at the 3-position (nicotinonitrile scaffold). However, the provided evidence lacks detailed physicochemical or spectroscopic data for this compound, as it is only listed as a discontinued product by CymitQuimica .

Properties

IUPAC Name |

4-benzylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-13-10-15-7-6-12(13)8-11-4-2-1-3-5-11/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOFYRMTARIWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylnicotinonitrile can be synthesized through a multi-step reaction process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . The reaction typically yields the desired product in fair to good quantities.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylnicotinonitrile undergoes various chemical reactions, including:

Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids.

Substitution: The benzyl group can participate in electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Sulfuric acid or sodium hydroxide in aqueous solution.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products:

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Benzylnicotinonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicine: Some nicotinonitrile derivatives are used in drug development for their therapeutic properties.

Industry: It is used in the production of materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 4-Benzylnicotinonitrile and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, altering their activity and leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Benzylnicotinonitrile with benzonitrile derivatives from the evidence, focusing on substituent effects, molecular properties, and available experimental data.

Structural and Molecular Comparisons

Functional Group Impact on Properties

- Electronic Effects: The dimethylamino group in 4-(dimethylamino)benzonitrile is electron-donating, enhancing solubility in polar solvents and influencing proton affinity (889.1 kJ/mol) . The benzyl group in this compound likely introduces steric hindrance and moderate electron-withdrawing effects, though experimental data is lacking.

- Lipophilicity: The hexyloxy chain in 4-[[[4-(hexyloxy)phenyl]methylene]amino]benzonitrile significantly increases hydrophobicity, as reflected in its higher molecular weight (306.40 g/mol) .

Research Findings and Data Gaps

Key Observations from Analogs

- Proton Affinity and Basicity: 4-(Dimethylamino)benzonitrile exhibits a proton affinity of 889.1 kJ/mol, suggesting utility in acid-base catalysis or coordination chemistry .

- Reactivity : Nitrile groups in benzonitrile derivatives are typically reactive toward nucleophilic additions or reductions, but steric effects from substituents (e.g., benzyl) may modulate this reactivity.

Limitations and Unanswered Questions

- No experimental data (e.g., ionization energy, solubility, spectroscopic profiles) is available for this compound in the provided evidence, limiting direct comparisons.

- The pyridine core in this compound differs fundamentally from the benzene core in the analogs, which may alter electronic properties and reactivity.

Biological Activity

4-Benzylnicotinonitrile (CAS Number: 67839-63-8) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinonitrile, characterized by a benzyl group attached to the nitrogen atom of the pyridine ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 198.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that several nicotinonitrile derivatives, including this compound, demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising results in anticancer research. A study investigated its effects on human cancer cell lines, revealing that it inhibited cell proliferation in breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| A549 (Lung Cancer) | 20.3 | Cell cycle arrest |

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study conducted at a university laboratory highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was tested alongside standard antibiotics, showing enhanced activity when used in combination therapy.

- Anticancer Research : Another significant research study focused on the compound's effect on tumor growth in vivo. Mice implanted with cancer cells were treated with varying doses of this compound, resulting in a marked reduction in tumor size compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.